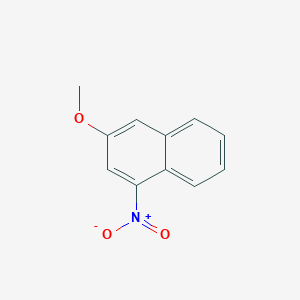
3-Methoxy-1-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1-nitronaphthalene is an organic compound with the molecular formula C₁₁H₉NO₃ It is a derivative of naphthalene, where a methoxy group (-OCH₃) is attached to the third carbon and a nitro group (-NO₂) is attached to the first carbon of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-nitronaphthalene typically involves the nitration of 3-methoxynaphthalene. The nitration process is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) acts as the electrophile. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of solid superacid catalysts such as sulfated zirconia (SO₄²⁻/ZrO₂) has been explored to enhance the efficiency and selectivity of the nitration process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-1-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Reduction: The reduction of this compound yields 3-methoxy-1-aminonaphthalene.
Substitution: Depending on the substituent introduced, various derivatives of 3-methoxynaphthalene can be formed.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-1-nitronaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-Methoxy-1-nitronaphthalene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with other molecules. These interactions can modulate various biochemical pathways, making it a compound of interest in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Nitronaphthalene: Similar in structure but lacks the methoxy group, making it less reactive in certain substitution reactions.
2-Methoxy-1-nitronaphthalene: Similar but with the methoxy group on the second carbon, leading to different reactivity and properties.
Uniqueness
3-Methoxy-1-nitronaphthalene is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthetic applications and research .
Eigenschaften
CAS-Nummer |
38396-09-7 |
|---|---|
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
3-methoxy-1-nitronaphthalene |
InChI |
InChI=1S/C11H9NO3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7H,1H3 |
InChI-Schlüssel |
VCXGNFZQQGASMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















